molecular formula C19H14ClIN2O5 B11651167 5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11651167
M. Wt: 512.7 g/mol
InChI Key: UDRVJUBGXCLCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, an iodo group, and a methoxy group

Preparation Methods

The synthesis of 5-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves several steps. The starting materials typically include 2-chlorophenylmethanol, 3-iodo-5-methoxybenzaldehyde, and a diazinane derivative. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and iodo groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds include other diazinane derivatives and compounds with chlorophenyl, iodo, and methoxy groups. What sets 5-({4-[(2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 2-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL derivatives
  • Other diazinane-2,4,6-trione derivatives

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C19H14ClIN2O5

Molecular Weight

512.7 g/mol

IUPAC Name

5-[[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H14ClIN2O5/c1-27-15-8-10(6-12-17(24)22-19(26)23-18(12)25)7-14(21)16(15)28-9-11-4-2-3-5-13(11)20/h2-8H,9H2,1H3,(H2,22,23,24,25,26)

InChI Key

UDRVJUBGXCLCTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)NC2=O)I)OCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.